

An In-depth Technical Guide on the Physicochemical Properties of Benzofuran-4-amine

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Compound of Interest

Compound Name: **Benzofuran-4-amine**

Cat. No.: **B1279817**

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Introduction

Benzofuran-4-amine, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and drug development. The benzofuran nucleus is present in a wide array of natural products and synthetic compounds that exhibit diverse and potent biological activities.^{[1][2]} Derivatives of benzofuran have been reported to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.^{[1][2][3]} Specifically, aminobenzofurans have garnered interest for their potential as antiarrhythmic agents and as intermediates in the synthesis of more complex therapeutic molecules.^{[1][3]} This technical guide provides a comprehensive overview of the core physicochemical properties of **Benzofuran-4-amine**, detailed experimental protocols for its synthesis, and visualizations of key synthetic pathways, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Benzofuran-4-amine** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ NO	[4][5]
Molecular Weight	133.15 g/mol	[4][5]
CAS Number	412336-07-3	[4]
Appearance	Solid	[5]
Boiling Point	259.8 ± 13.0 °C (Predicted)	[6]
Density	1.225 ± 0.06 g/cm ³ (Predicted)	[6]
pKa (Predicted)	3.68 ± 0.10	[6]
InChIKey	OCZGGFAZAPGFMC- UHFFFAOYSA-N	[4][5]
SMILES	C1=CC=C2C(=C1)C=CO2.N	[4]
Purity	≥97%	[5]

Experimental Protocols: Synthesis of Benzofuran-4-amine

The synthesis of **Benzofuran-4-amine** can be achieved through several strategic routes. The primary methods involve the introduction of an amino group at the C4 position of the benzofuran core, including the reduction of a nitro precursor, the Smiles rearrangement of a hydroxy-precursor, and transition metal-catalyzed amination.[7]

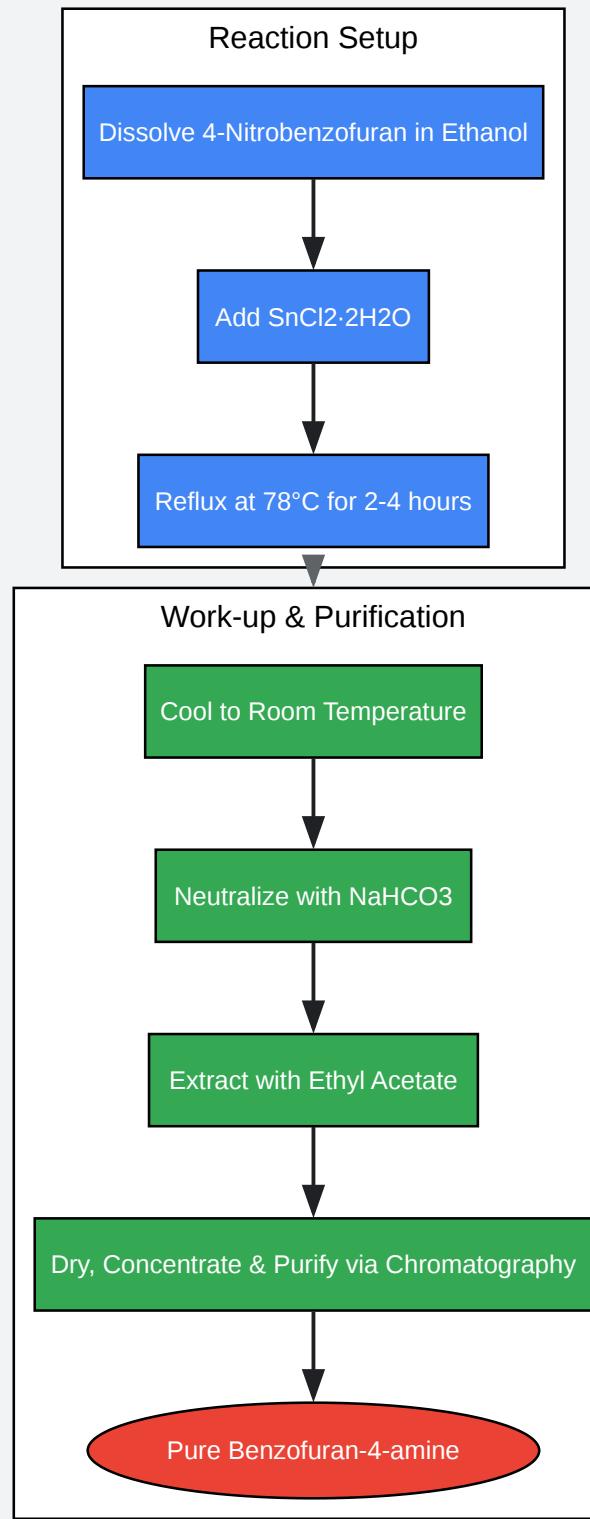
A common and effective method for preparing **Benzofuran-4-amine** is the reduction of a 4-nitrobenzofuran precursor.[7] This transformation can be accomplished using various reducing agents, with stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation being frequently employed.

Detailed Protocol using Stannous Chloride (SnCl₂):

- Dissolution: Dissolve 4-nitrobenzofuran (1.0 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

- **Addition of Reducing Agent:** Add stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$), typically 3.0 to 5.0 equivalents, to the solution.
- **Reaction:** Heat the reaction mixture to reflux (approximately 78 °C) for a period of 2 to 4 hours.
- **Monitoring:** The progress of the reaction should be monitored using thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, cool the mixture to room temperature. Neutralize the excess acid carefully with a base (e.g., saturated sodium bicarbonate solution).
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **Benzofuran-4-amine**.

Workflow for Reduction of 4-Nitrobenzofuran

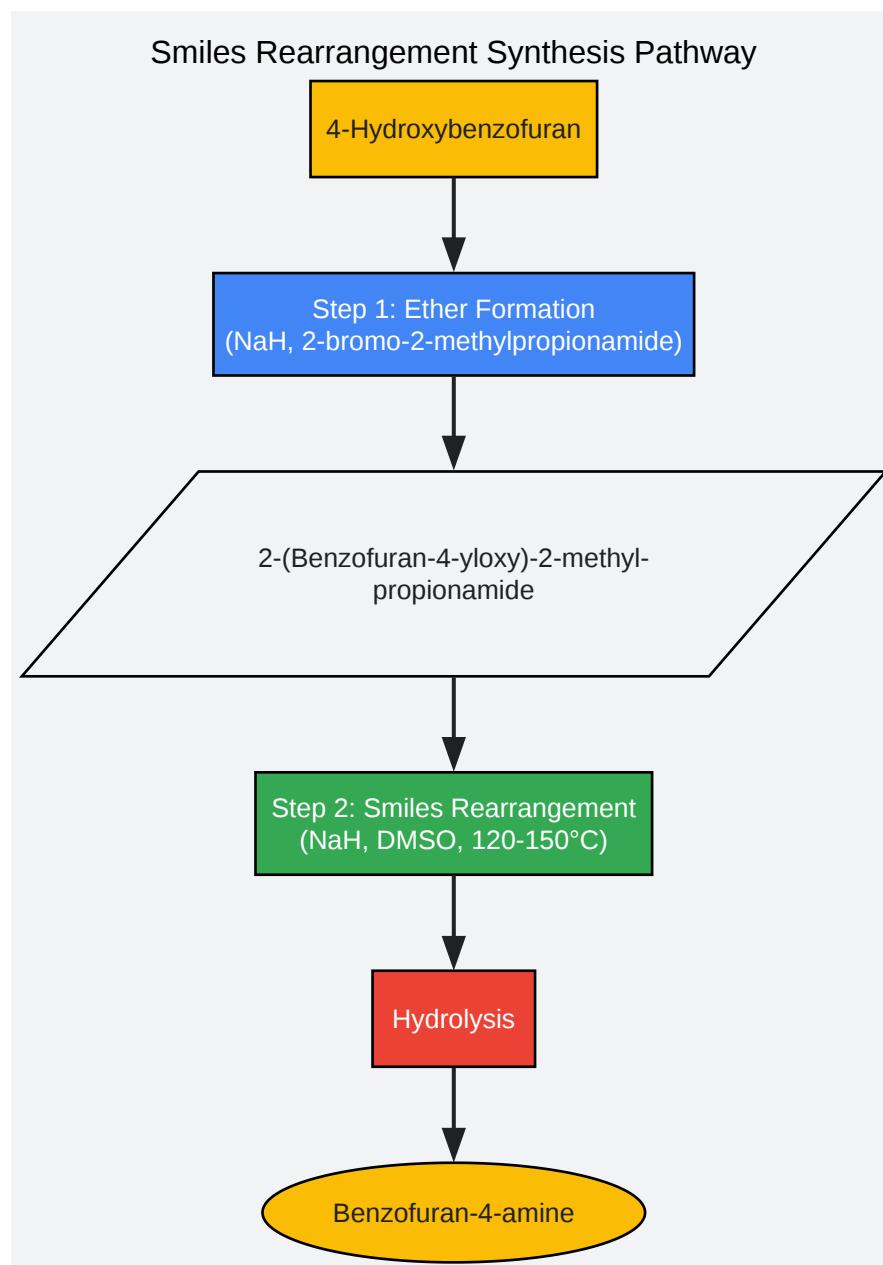
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Caption: General workflow for the synthesis of **Benzofuran-4-amine** via reduction.

The Smiles rearrangement provides an alternative pathway, starting from the more readily available 4-hydroxybenzofuran.^[7] This intramolecular nucleophilic aromatic substitution involves converting the phenol into a suitable ether, which then rearranges to the desired amine.^{[7][8]}

Detailed Two-Step Protocol:

- Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methyl-propionamide
 - To a solution of 4-hydroxybenzofuran (1.0 eq) in a solvent like dioxane, add sodium hydride (1.1 eq) portion-wise at 0 °C.^[7]
 - Stir the mixture at room temperature for 30 minutes.^[7]
 - Add 2-bromo-2-methylpropionamide (1.2 eq) and heat the reaction to reflux for 4-6 hours, monitoring by TLC.^[7]
 - After completion, cool the mixture, add water, and extract with ethyl acetate.^[7]
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.^[7]
 - Purify the crude product by column chromatography to obtain the intermediate ether.^[7]
- Step 2: Smiles Rearrangement and Hydrolysis
 - To a solution of the intermediate ether (1.0 eq) in N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0 °C.^[7]
 - Add a high-boiling polar solvent like dimethyl sulfoxide (DMSO) and heat the mixture to 120-150 °C for 24-48 hours, monitoring by TLC.^[7]
 - Upon completion, the reaction mixture is worked up similarly to the previous steps, followed by hydrolysis of the amide to yield the final amine product.



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Caption: Key stages in the synthesis of **Benzofuran-4-amine** via Smiles Rearrangement.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a modern and versatile method for forming the C-N bond.^[7] This approach typically involves the reaction of a halo-benzofuran with an amine source in the presence of a palladium catalyst and a suitable ligand.

Detailed Protocol:

- Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromobenzofuran (1.0 eq), an amine source (e.g., ammonia equivalent or a protected amine, 1.2 eq), a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base like sodium tert-butoxide (1.4 eq).[7]
- Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. [7]
- Solvent and Reaction: Add anhydrous toluene as the solvent and heat the mixture to 80-110 °C for 12-24 hours.[7]
- Monitoring: Monitor the reaction progress by TLC or GC-MS.[7]
- Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is then concentrated, and the crude product is purified by column chromatography to yield **Benzofuran-4-amine**.[7]

Biological Significance and Applications

The benzofuran scaffold is a cornerstone in the development of pharmaceuticals due to its wide spectrum of biological activities.[1][2] Benzofuran derivatives have demonstrated significant potential as:

- Anticancer Agents: Certain derivatives exhibit cytotoxic activity against various cancer cell lines.[2][3]
- Antimicrobial and Antifungal Agents: The benzofuran nucleus is found in compounds with potent activity against bacteria and fungi.[9][10]
- Anti-inflammatory Agents: Some benzofurans show promise in modulating inflammatory pathways.[2]
- Kinase Inhibitors: The scaffold is utilized in the design of inhibitors for various protein kinases involved in signaling pathways.[7]

The 4-amino substitution on the benzofuran ring provides a crucial handle for further chemical modification, allowing for the creation of diverse libraries of compounds for drug discovery

programs. This position can be readily derivatized to explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects.

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